molecular formula C19H16O11 B1226474 Thamnolic acid

Thamnolic acid

Cat. No.: B1226474
M. Wt: 420.3 g/mol
InChI Key: RNCJCRJLNVRWJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thamnolic acid is a naturally occurring β-orcinol depside (C₁₉H₁₆O₁₁) with a molecular weight of 420.3 g/mol, first isolated from the lichen Thamnolia vermicularis . It is part of the polyketide class of lichen secondary metabolites, which are of significant interest in pharmacological and bioactivity research due to their structural diversity and wide range of biological activities . Research into this compound has demonstrated a compelling spectrum of bioactivities. It exhibits broad-spectrum antimicrobial properties, showing efficacy against various Gram-positive bacteria, including Listeria monocytogenes and Micrococcus luteus (MIC 200 µg/mL), and has also demonstrated activity against the yeast Candida krusei and the fungus Sclerotium rolfsii . Furthermore, it has shown antituberculosis potential against Mycobacterium tuberculosis H37Rv . Its antioxidant capacity is notable, with studies indicating it is a primary compound responsible for the antioxidant effects in its source lichen, effectively inhibiting lipid peroxidation and scavenging free radicals . In silico molecular docking studies suggest a potential anti-inflammatory mechanism, revealing that this compound has a high binding affinity for the catalytic site of the 5-lipoxygenase (5-LOX) enzyme, a key target in inflammatory processes . Additional research has also explored its role as an inhibitor of enzymes such as tyrosinase . This combination of properties makes this compound a valuable compound for researchers investigating new anti-infective agents, neuroprotective strategies, anti-inflammatory pathways, and natural antioxidants. Product Use Disclaimer: This product is labeled "For Research Use Only" (RUO) and is intended for use in laboratory research applications. It is strictly not for diagnostic or therapeutic procedures, human or veterinary use, or in any other clinical application .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H16O11

Molecular Weight

420.3 g/mol

IUPAC Name

5-(3-carboxy-2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-3-formyl-2,4-dihydroxy-6-methylbenzoic acid

InChI

InChI=1S/C19H16O11/c1-6-4-9(29-3)12(18(26)27)15(23)10(6)19(28)30-16-7(2)11(17(24)25)13(21)8(5-20)14(16)22/h4-5,21-23H,1-3H3,(H,24,25)(H,26,27)

InChI Key

RNCJCRJLNVRWJX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C(=O)O)O)C=O)O)O)C(=O)O)OC

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C(=O)O)O)C=O)O)O)C(=O)O)OC

Origin of Product

United States

Natural Occurrence and Ecological Distribution of Thamnolic Acid

Principal Lichen Genera and Species Producing Thamnolic Acid

This compound has been identified in several genera of lichens, with a notable prevalence in Thamnolia and Cladonia. wikipedia.org Its distribution across different taxa provides valuable insights into the chemical diversity and evolutionary relationships among these symbiotic organisms.

Thamnolia Spp. as Primary Sources

The genus Thamnolia is a primary and well-documented source of this compound. wikipedia.org The "whiteworm lichen," Thamnolia vermicularis, was the first species from which this compound was isolated. wikipedia.org This species complex has been the subject of extensive chemotaxonomic and phylogenetic studies.

Recent research has led to a more refined understanding of the species within this genus. What was once broadly considered T. vermicularis is now recognized as comprising at least three distinct, albeit morphologically cryptic, species. uconn.eduresearchgate.net Thamnolia vermicularis in the strict sense is characterized by the consistent production of this compound. uconn.eduresearchgate.net In contrast, Thamnolia subuliformis exhibits two chemotypes, one producing this compound and another producing squamatic and baeomycesic acids. uconn.eduresearchgate.net A third species, Thamnolia tundrae, is characterized by the presence of baeomycesic and squamatic acids. uconn.edu

The production of these compounds is genetically determined, and the different chemotypes within Thamnolia have distinct geographical distributions. diva-portal.org

Occurrence in Cladonia and Other Lichen Taxa

The genus Cladonia is another significant group of lichens known to produce this compound. wikipedia.org Several species within this large and diverse genus synthesize this compound, often in combination with other lichen substances. For instance, Cladonia didyma has two major chemotypes, one of which is defined by the presence of this compound. wikipedia.org Similarly, the Cladonia macilenta/bacillaris aggregate includes specimens that contain this compound, often alongside barbatic acid. cambridge.org this compound is also one of the twelve different secondary metabolites found in various combinations within the Cladonia chlorophaea species group. mnhn.fr Its presence has also been noted in other species such as Cladonia metacorallifera. mdpi.com

Beyond Thamnolia and Cladonia, this compound has been identified in other lichen genera, including:

Lepraria : Two species from Thailand, Lepraria aurescens and Lepraria pulchra, are known to contain this compound. researchgate.net

Siphula : this compound has been isolated from species within this genus. mdpi.com

Pertusaria : The compound has been identified in Pertusaria corallina. mdpi.com

Graphis : Graphis cincta is another species reported to contain this compound. mdpi.com

Loxospora : Some species within one of the two main clades of this genus are characterized by the production of this compound. researchgate.net

Geographical and Biogeographical Distribution Patterns

The distribution of lichens producing this compound is often linked to specific ecological niches and geographical regions. Thamnolia species, for example, are typically found in cold, polar, or alpine environments.

The different species and chemotypes of Thamnolia exhibit distinct geographical patterns. Thamnolia vermicularis sensu stricto, which uniformly produces this compound, has a relatively limited distribution in the European Alps, the Tatra Mountains, and the Western Carpathians. uconn.eduresearchgate.net This distribution may be the result of survival in glacial refugia. Thamnolia subuliformis, which includes a this compound chemotype, is widespread across both hemispheres. uconn.eduresearchgate.net Thamnolia tundrae, which does not produce this compound, is restricted to the arctic tundra of Eurasia and extends to the Aleutian Islands in North America. uconn.edu

In Tasmania, the two chemical strains of Thamnolia vermicularis (one with this compound and the other with baeomycesic and squamatic acids) can be found in the same areas but tend to show a degree of geographical separation.

Chemotaxonomic Implications of this compound Presence

The secondary metabolites produced by lichens, including this compound, are crucial for their classification and identification. This field of study is known as chemotaxonomy.

Utility in Species Differentiation and Systematics

The presence or absence of this compound, often in combination with other compounds, serves as a key diagnostic character for distinguishing between closely related lichen species. For many years, the chemical spot test with potassium hydroxide (B78521) (K), which turns bright yellow in the presence of this compound, has been used to differentiate taxa. units.it

In the genus Thamnolia, the chemical composition is a critical factor in delimiting species. uconn.eduresearchgate.net While morphologically very similar, the three recognized species (T. vermicularis, T. subuliformis, and T. tundrae) are largely separated based on their secondary chemistry and geographical distribution. uconn.eduresearchgate.net

Similarly, in the genus Cladonia, chemical characteristics are often more reliable than morphological features for species identification due to high morphological similarity and variation within species. wikipedia.orgmnhn.fr For example, the distinction between Cladonia macilenta and Cladonia bacillaris has historically relied on the presence of this compound in the former. cambridge.org In the Cladonia chlorophaea group, the identification of six distinct species is based mainly on their chemical profiles. mnhn.fr

Correlation with Phylogenetic Relationships

Modern phylogenetic studies, which analyze genetic data, have largely supported the taxonomic distinctions based on chemical profiles, including the presence of this compound. In Thamnolia, molecular data have confirmed the existence of three well-supported lineages that correlate with their chemical profiles and geographical distributions. uconn.eduresearchgate.netdiva-portal.org This indicates that the ability to produce certain compounds, like this compound, is a trait that has been conserved within distinct evolutionary lineages.

In the family Cladoniaceae, the production of β-orcinol depsides, such as this compound, is characteristic of certain clades. csic.es For instance, phylogenetic analyses of Cladonia have shown that compound combinations, such as thamnolic and barbatic acids, are typical in the section Perviae. zobodat.at This demonstrates that the distribution of secondary metabolites like this compound is not random but is linked to the evolutionary history of these lichens.

Data Tables

Table 1: Lichen Genera Known to Produce this compound

GenusExample Species
ThamnoliaT. vermicularis, T. subuliformis
CladoniaC. didyma, C. macilenta, C. metacorallifera
LeprariaL. aurescens, L. pulchra
SiphulaSiphula spp.
PertusariaP. corallina
GraphisG. cincta
LoxosporaLoxospora spp.

Environmental Factors Influencing this compound Production

The synthesis of secondary metabolites in lichens, such as this compound, is a dynamic process responsive to the surrounding environment. These compounds are not essential for the primary metabolism of the lichen but are thought to play crucial roles in defense, stress tolerance, and interaction with the habitat. The production of this compound is particularly linked to specific climatic, microclimatic, and symbiotic conditions.

Climatic and microclimatic variables, including temperature, precipitation, UV radiation, and substrate chemistry, significantly affect the presence and abundance of lichens that produce this compound.

Research indicates a strong correlation between the geographical distribution of this compound-containing lichens and specific climatic zones. For instance, the chemotype of Thamnolia vermicularis that consistently produces this compound is predominantly found in arctic-alpine and bipolar regions. units.itresearchgate.net It thrives on wind-exposed alpine tundras, suggesting an adaptation to cold and harsh environments. units.it Studies on Lepraria species that contain this compound have also noted that their distribution appears to be determined by decreasing winter temperatures and precipitation levels. scispace.com

The chemical properties of the substrate, a key microclimatic factor, also play a vital role. This compound, along with other compounds like fumarprotocetraric and perlatolic acids, is associated with a high tolerance to acidic conditions. wjpmr.comcdnsciencepub.com This tolerance is linked to the low first dissociation constant (pKa1) of these acids, which is 2.8 for this compound. researchgate.net This chemical property is believed to be a prerequisite for the survival of these lichens on highly acidic substrates, such as those affected by acid rain. wjpmr.comresearchgate.netresearchgate.net However, some research has also weakly associated this compound with more neutral pH levels, indicating that its relationship with substrate acidity can be complex and may vary between different lichen communities and environments. scholaris.ca

Furthermore, some lichen substances are known to act as UV screens, and this compound exhibits high absorbance in the UVA portion of the light spectrum, suggesting a potential photoprotective function against solar radiation, which is often intense in the alpine environments where these lichens are found. nih.govscielo.org While direct experimental evidence quantifying the change in this compound concentration in response to varying UV light is limited, the production of other lichen metabolites, like usnic acid, is known to be influenced by light intensity, temperature, and moisture. cambridge.org

Table 1: Environmental Factors and Their Postulated Influence on this compound

Environmental FactorObserved/Postulated InfluenceRelevant Lichen Genera/Species
Climate Distribution in cold, arctic-alpine environments.Thamnolia, Lepraria
Temperature & Precipitation Distribution influenced by low winter temperatures and precipitation levels.Lepraria
Substrate pH Confers tolerance to highly acidic substrates; also found in neutral pH conditions.General
UV Radiation Potential photoprotective role due to high absorbance of UVA light.General

The production of this compound is a direct result of the lichen symbiosis, a complex mutualistic relationship primarily between a fungus (the mycobiont) and a photosynthetic partner (the photobiont), which is typically a green alga or cyanobacterium. frontiersin.org

The mycobiont is genetically responsible for producing the vast array of unique secondary metabolites found in lichens, including the enzymatic pathways for synthesizing this compound. wjpmr.comresearchgate.netfrontiersin.org However, this synthesis is dependent on the photobiont. The algal partner performs photosynthesis and supplies the mycobiont with carbohydrates, which serve as the essential carbon precursors for the acetate-polymalonate pathway—the primary metabolic route for the biosynthesis of phenolic compounds like depsides. frontiersin.orgnih.gov Therefore, the physiological state of both partners and the efficiency of nutrient transfer between them are critical for the production of these compounds.

The nature of this interaction is so integral that mycobionts cultured in isolation often exhibit different metabolic profiles compared to when they are in their natural symbiotic state. nih.gov The delicate balance of the symbiosis can be considered a stress factor in itself, which may trigger the production of secondary metabolites.

Table 2: Role of Symbiotic Partners in this compound Production

Symbiotic PartnerPrimary Role in this compound Synthesis
Mycobiont (Fungus) Possesses the genetic and enzymatic machinery for the biosynthesis of this compound.
Photobiont (Alga/Cyanobacterium) Supplies the mycobiont with carbohydrates (carbon source) from photosynthesis, which are necessary precursors for the synthesis pathway.

Biosynthetic Pathways and Chemical Derivations of Thamnolic Acid

Polyketide Biosynthesis of Thamnolic Acid

The biosynthesis of this compound is a classic example of polyketide metabolism, a pathway responsible for a vast array of natural products in fungi, bacteria, and plants. sci-hub.sefrontiersin.org These compounds, while not essential for primary growth, often confer ecological advantages to the producing organism. nih.gov In lichens, the mycobiont is considered the primary producer of the majority of these secondary metabolites. oup.com

This compound, like most lichen depsides, depsidones, and dibenzofurans, is synthesized via the acetyl-malonate pathway. nih.govrsc.orgmdpi.com This fundamental metabolic route utilizes acetyl coenzyme A (acetyl-CoA) as a starter unit and malonyl coenzyme A (malonyl-CoA) for chain extension. sci-hub.seoup.com The process involves the sequential condensation of these small carboxylic acid units, a mechanism that shares similarities with fatty acid biosynthesis. sci-hub.sefao.org The acetyl-polymalonyl pathway is a cornerstone of lichen chemistry, giving rise to the most numerous and structurally diverse classes of lichen substances. nih.govdoaj.org

The catalytic powerhouses of the acetyl-malonate pathway are large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govoup.comfao.org These enzymes are responsible for assembling the core carbon skeleton of polyketides by iteratively condensing acetyl-CoA and malonyl-CoA units. oup.comfao.org In fungi, polyketide synthesis is typically catalyzed by iterative Type I PKSs, which are large proteins containing multiple functional domains that are used repeatedly. sci-hub.se

Fungal Type I PKSs are broadly categorized as non-reducing (NR-PKS), partially reducing, and highly reducing, based on the degree to which the polyketide chain is modified during synthesis. tandfonline.com Aromatic polyketides like the phenolic units that constitute this compound are typically formed by non-reducing PKSs. tandfonline.com These enzymes construct the polyketide backbone and facilitate its cyclization to form aromatic rings, such as orsellinic acid, a common precursor for depsides. frontiersin.orgtandfonline.com It has been demonstrated that a single lichen PKS is capable of not only synthesizing the two phenolic rings but also joining them with an ester linkage to form the final depside product. nih.gov

The genes encoding PKSs and the subsequent tailoring enzymes (e.g., methyltransferases, hydroxylases, oxidases) are typically located together in the fungal genome, forming a biosynthetic gene cluster (BGC). nih.gov While genomic data reveals that lichens possess a large number of BGCs, far exceeding the number of known natural products, the specific assignment of a gene cluster to a particular metabolite like this compound remains a significant challenge. nih.govoup.com This difficulty stems from the slow growth of lichens and the technical hurdles in establishing pure cultures and applying genetic tools like gene knockouts or heterologous expression systems. oup.comfao.orgnih.gov

Despite these challenges, comparative genomics and transcriptome analyses are beginning to shed light on the genetic basis of lichen metabolite production. nih.govnih.gov For instance, studies on Cladonia macilenta, a known producer of this compound, have identified a high diversity of PKS genes. nih.govnih.gov Research suggests that intraspecific variations in the regulation of these gene clusters can lead to different chemical profiles (chemotypes) even within the same species. mdpi.com

Table 1: Key Enzymes and Precursors in this compound Biosynthesis

ComponentName/TypeRole in Pathway
Starter Unit Acetyl-CoAProvides the initial two-carbon unit for the polyketide chain. oup.com
Extender Unit Malonyl-CoAProvides two-carbon units for the iterative elongation of the polyketide chain. oup.comfao.org
Core Enzyme Polyketide Synthase (PKS)A large, multi-domain enzyme that catalyzes the condensation of starter and extender units to form the polyketide backbone and facilitates its cyclization. nih.govoup.com
PKS Type Non-Reducing PKS (NR-PKS)The likely type of PKS involved in synthesizing the aromatic phenolic rings that form the core structure of this compound. tandfonline.com

Role of Polyketide Synthases (PKSs) in this compound Formation

Structural Analogs and Biosynthetically Related Compounds

This compound belongs to the depside class of lichen compounds, which are characterized by having two or more hydroxybenzoic acid units joined by an ester (depside) bond. nih.gov Its structure provides a scaffold from which a variety of related compounds are derived, either through subsequent enzymatic modifications or non-enzymatic degradation.

Depsides are broadly classified based on the structure of their constituent phenolic units, primarily into orcinol (B57675) and beta-orcinol types. doaj.orgnih.gov this compound is a meta-depside of the β-orcinol series. ppjonline.orgredalyc.orgpublish.csiro.au Beta-orcinol units are distinguished from orcinol units by the presence of additional carbon substituents (e.g., methyl, carboxyl, or aldehyde groups) on the aromatic rings. nih.govias.ac.in

Several other lichen substances are also β-orcinol depsides and share a close biosynthetic relationship with this compound. These include:

Baeomycesic acid: A major depside found in lichens like Thamnolia and Baeomyces species. mdpi.comtandfonline.com

Squamatic acid: Often co-occurs with this compound and baeomycesic acid. ppjonline.orgtandfonline.comresearchgate.net

Hypothis compound: Differs from this compound by the reduction of the aldehyde group on one ring to a methyl group. publish.csiro.auias.ac.in

Haemathis compound: Another related p-orcinol meta-depside. publish.csiro.au

Chemical modifications of the basic this compound structure lead to a range of derivatives. A prominent example is decarboxythis compound .

Decarboxythis compound: This compound is frequently detected alongside this compound in lichen extracts. scielo.org.boscispace.com Its formation involves the loss of a carboxyl group from the this compound molecule. It has been suggested that decarboxythis compound may be an artifact of the extraction process, as this compound is known to decarboxylate with relative ease, rather than a true, primary metabolite. publish.csiro.au The total synthesis of decarboxythis compound has been achieved through the biomimetic condensation of substituted β-orcinol units. colab.wsresearchgate.netresearchgate.net

Other compounds isolated from Thamnolia species, such as Thamnolia vermicularis, highlight the chemical diversity stemming from this biosynthetic framework. These include novel compounds like thamnoliadepsides A and B and This compound A . mdpi.comthieme-connect.com

Table 2: Structural Analogs and Derivatives of this compound

Compound NameStructural ClassKey Structural Difference from this compound
Hypothis compound β-Orcinol meta-depsideThe aldehyde group (-CHO) at C-3' is replaced by a methyl group (-CH3). publish.csiro.auias.ac.in
Decarboxythis compound β-Orcinol meta-depsideLacks the carboxyl group (-COOH) at C-9. publish.csiro.auscielo.org.bo
Baeomycesic acid β-Orcinol para-depsideA structural isomer with a different substitution pattern and ester linkage position. ppjonline.orgtandfonline.com
Squamatic acid β-Orcinol para-depsideContains a second carboxyl group instead of a methyl group at C-8. ppjonline.orgtandfonline.com
Haemathis compound p-Orcinol meta-depsideFeatures an additional hydroxyl group on one of the aromatic rings. publish.csiro.au

Relationship to Other Orcinol and Beta-Orcinol Depsides

Chemoenzymatic and Semi-Synthetic Approaches to this compound Derivatives

The exploration of chemoenzymatic and semi-synthetic methods to generate novel derivatives of this compound is a field that remains largely in its nascent stages. While extensive research has been dedicated to the isolation and characterization of naturally occurring lichen substances, including this compound and its congeners, the deliberate chemical and enzymatic modification of this specific depside is not yet widely documented in scientific literature. However, the broader success in applying these strategies to other complex natural products, including other classes of lichen metabolites, provides a strong rationale for their potential application to this compound.

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, offers a powerful route to derivatives that are not accessible through direct biosynthesis. For other lichen compounds, such as atranorin (B1665829) and usnic acid, semi-synthetic modifications have been employed to create novel analogues with altered biological activities. nih.govmdpi.com For instance, the aldehyde and ketone functionalities on these molecules have been targeted for condensation reactions to form imine derivatives. mdpi.com These studies establish a precedent for the feasibility of modifying the functional groups of complex lichen depsides and depsidones to expand their chemical diversity and biological activity profiles. nih.gov

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, presents a highly promising avenue for the targeted modification of polyhydroxylated molecules like this compound. The primary advantage of using enzymes is their characteristic regioselectivity, which allows for the modification of a specific functional group within a complex molecule without the need for extensive protection and deprotection steps that are common in traditional organic synthesis. osti.gov

Lipases, in particular, have been widely used for the regioselective acylation of various polyphenolic and glycosidic natural products in non-aqueous media. oup.comcapes.gov.br Enzymes such as Candida antarctica lipase (B570770) B (CALB) have demonstrated remarkable efficiency in catalyzing the esterification of specific hydroxyl groups on flavonoids and other polyhydroxylated compounds. osti.govoup.com This approach could theoretically be applied to this compound, which possesses multiple phenolic hydroxyl groups. By selecting an appropriate lipase and acyl donor (e.g., vinyl esters or fatty acids), it might be possible to selectively acylate one or more of the hydroxyl groups on the this compound scaffold. This would yield novel ester derivatives with modified lipophilicity, which could, in turn, influence their bioavailability and biological activity.

The two carboxylic acid groups present in this compound also represent key targets for derivatization. Standard chemical methods for the synthesis of esters and amides could be employed. rsc.orgresearchgate.netnih.gov A chemoenzymatic approach could also be envisioned, potentially using lipases under specific conditions to catalyze esterification or amidation at one or both of these sites.

While specific examples of these approaches applied to this compound are not yet available in published research, the principles established from work on other natural products provide a clear roadmap for future investigations. The generation of a library of semi-synthetic and chemoenzymatic derivatives of this compound could lead to the discovery of new compounds with enhanced or novel therapeutic properties.

Illustrative Table of Potential this compound Derivatives

The following table is a hypothetical representation of derivatives that could potentially be generated from this compound using chemoenzymatic and semi-synthetic strategies. This is intended for illustrative purposes to highlight the possibilities for structural modification, as specific research on this topic is limited.

Parent Compound Modification Strategy Potential Reagent/Enzyme Hypothetical Derivative Class Potential Structural Change
This compoundChemoenzymatic AcylationCandida antarctica Lipase B (CALB), Vinyl AcetateAcetyl-thamnolic acid estersRegioselective acetylation of one or more phenolic hydroxyl groups.
This compoundChemoenzymatic AcylationLipase, Palmitic AcidLipophilic this compound estersRegioselective esterification with a long-chain fatty acid.
This compoundSemi-synthetic EsterificationMethanol (B129727), Acid CatalystMethyl esters of this compoundEsterification of one or both carboxylic acid groups.
This compoundSemi-synthetic AmidationAmine, Coupling ReagentAmide derivatives of this compoundConversion of one or both carboxylic acid groups to amides.

Advanced Analytical Methodologies for Thamnolic Acid Research

Extraction and Purification Techniques for Research Applications

The initial and crucial step in studying thamnolic acid involves its efficient extraction from the lichen matrix and subsequent purification to obtain a compound of high purity for analysis.

Optimized Solvent Extraction Protocols

The choice of solvent and extraction method significantly impacts the yield and purity of the extracted this compound. Acetone (B3395972) is a commonly used solvent for the initial extraction of lichen secondary metabolites, including this compound. ppjonline.orgnih.gov Studies have shown that soaking lichen thalli in acetone followed by sonication can effectively extract these compounds. ppjonline.orgnih.gov For instance, in one protocol, dried specimens of Thamnolia vermicularis were soaked in acetone and sonicated for 30 minutes to extract a mixture of lichen substances including this compound. ppjonline.orgnih.gov

Methanol (B129727) has also been employed as an effective extraction solvent. alliedacademies.orgsemanticscholar.org A study on Usnea florida determined that a methanol extract contained the highest concentration of this compound among the tested solvents. alliedacademies.org The optimization of extraction parameters such as solvent-to-solid ratio and extraction time is critical. For example, a study on Chlorella vulgaris found that a 1:20 (g:ml) algae-to-solvent ratio using a 2:1 (v:v) chloroform:methanol mixture yielded the highest amount of lipids, highlighting the importance of optimizing these parameters for different biological matrices. dost.gov.ph While not specific to this compound, this principle of optimizing solvent systems and ratios is broadly applicable in natural product extraction.

The polarity of the solvent system plays a crucial role in the selectivity of the extraction. More polar solvents may extract a wider range of compounds, which can be advantageous for initial screening but may require more extensive downstream purification. dost.gov.ph

Preparative Chromatography for Compound Isolation (e.g., TLC, HPLC)

Following initial extraction, chromatographic techniques are indispensable for the isolation and purification of this compound from the crude extract.

Preparative Thin-Layer Chromatography (TLC): Preparative TLC is a valuable technique for the separation of compounds from a mixture. In the study of Thamnolia vermicularis extracts, preparative TLC with a mobile phase of toluene-dioxane-acetic acid (18:4.5:0.5, v/v) was used to separate the crude acetone extract into several fractions. ppjonline.orgnih.gov This initial separation is often a precursor to further purification steps. Similarly, preparative TLC was used to isolate this compound from a methanol extract of Usnea florida. alliedacademies.org

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC is the method of choice. After an initial separation by preparative TLC, fractions containing this compound can be pooled, concentrated, and subjected to preparative HPLC. ppjonline.orgnih.gov A study successfully purified this compound using a Kromasil C18-column with a gradient elution program of methanol and water. ppjonline.org The separation was monitored by UV detection at 254 nm, and pure this compound was collected. ppjonline.org

TechniqueStationary PhaseMobile Phase/EluentApplicationReference
Preparative TLCSilica gel 60 F254Toluene-dioxane-acetic acid (18:4.5:0.5, v/v)Initial fractionation of crude acetone extract of Thamnolia vermicularis ppjonline.orgnih.gov
Preparative TLCSilica gelNot specifiedIsolation of this compound from Usnea florida methanol extract alliedacademies.org
Preparative HPLCKromasil C18 (250 × 10 mm, 5 μm)Gradient of methanol and waterFinal purification of this compound ppjonline.org

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is confirmed using a combination of advanced spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for confirming the structure of this compound.

A study on lichen depsides and depsidones reported the ¹H NMR and ¹³C NMR data for this compound in DMSO-d₆. scielo.org.boredalyc.org The ¹H NMR spectrum showed characteristic signals for three methyl groups, an aromatic proton, and an aldehyde proton. scielo.org.boredalyc.org The ¹³C NMR and DEPT-135 spectra confirmed the presence of nineteen carbon atoms, including three methyl groups and two protonated unsaturated carbons. scielo.org.boredalyc.org Two-dimensional NMR experiments such as COSY, HMQC, and HMBC are also employed to establish the connectivity between protons and carbons, providing a complete structural assignment. scielo.org.boredalyc.orgresearchgate.net

Table of ¹H and ¹³C NMR Data for this compound in DMSO-d₆ scielo.org.boredalyc.org

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment¹³C NMR Chemical Shift (δ, ppm)
2.45s3HMethyl groupData not fully provided in search results
2.50s3HMethyl groupData not fully provided in search results
3.86s3HMethyl groupData not fully provided in search results
6.13s1HAromatic protonData not fully provided in search results
10.4s1HAldehyde protonData not fully provided in search results

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound by measuring its mass with high accuracy. libretexts.orglibretexts.org For this compound, Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been used to determine its elemental composition as C₁₉H₁₆O₁₁. scielo.org.boredalyc.org The FAB-MS spectrum showed a protonated molecular ion [M+1]⁺ at m/z 421. scielo.org.boredalyc.org HRMS can distinguish between different molecular formulas that have the same nominal mass, making it a critical tool in natural product chemistry. libretexts.orglibretexts.org

Combined hyphenated techniques (e.g., UHPLC-ESI-OT-MS-MS)

The coupling of chromatographic separation with mass spectrometric detection, known as hyphenated techniques, provides a powerful platform for the rapid analysis of complex mixtures. Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization and Orbitrap Mass Spectrometry (UHPLC-ESI-OT-MS-MS) has been successfully applied to the metabolomic analysis of lichens, including the identification of this compound. mdpi.commdpi.comnih.gov

In a study of Usnea barbata, UHPLC-ESI-MS/MS in negative mode was used to identify this compound. mdpi.comnih.gov The compound showed a [M-H]⁻ ion at m/z 419.0619. mdpi.comnih.gov Another study on Parmotrema robustum also identified this compound using UHPLC-ESI-MS-MS, with a [M-H]⁻ ion at m/z 419.0623 and major diagnostic MS ions at m/z 375.0722 and 167.0345. mdpi.com These hyphenated techniques allow for the tentative identification of compounds in crude extracts based on their retention time, accurate mass, and fragmentation patterns, significantly accelerating the process of phytochemical analysis. mdpi.commdpi.comnih.gov

The Q-Exactive Focus, a hybrid high-resolution mass spectrometer, combines UHPLC with an Orbitrap, a quadrupole, and a high-resolution collision cell, enabling the acquisition of high-resolution diagnostic MS fragments. mdpi.commdpi.comnih.gov This technology is a powerful tool for the comprehensive chemical fingerprinting of lichens. mdpi.com

Quantitative Analysis of this compound in Biological and Environmental Samples

The accurate quantification of this compound in complex matrices, such as lichen thalli or environmental samples, is crucial for chemotaxonomic, ecological, and biotechnological research. Modern analytical chemistry provides robust chromatographic techniques capable of separating and measuring specific lichen substances with high sensitivity and precision.

Chromatographic Quantification Methods (e.g., HPLC-DAD, UHPLC)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant methods for the quantitative analysis of this compound. nih.govanbg.gov.au These techniques offer excellent resolution and sensitivity for analyzing complex lichen extracts. mdpi.comuchile.cl

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): HPLC is a widely used technique for the quantitative determination of secondary metabolites in lichens. ru.ac.th Reversed-phase HPLC, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase, is the standard approach. ru.ac.th The mobile phase often consists of a gradient mixture of an acidified aqueous solvent (e.g., water with formic acid, trifluoroacetic acid, or phosphoric acid) and an organic solvent like methanol or acetonitrile. ru.ac.thppjonline.org

The separation is achieved based on the differential partitioning of compounds between the stationary and mobile phases. anbg.gov.au this compound, being a polar depside, is eluted under specific gradient conditions. For instance, in one purification method, this compound was eluted with a retention time of 32.0 minutes using a Kromasil C18 column and a mobile phase gradient of methanol and water containing 0.1% trifluoroacetic acid. ppjonline.org The DAD detector measures the absorbance of the eluate across a range of wavelengths simultaneously, allowing for both quantification at the wavelength of maximum absorbance and confirmation of peak purity by comparing the UV spectrum with that of a known standard. researchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC represents a significant advancement over conventional HPLC, employing columns with smaller particle sizes (typically sub-2 µm). This results in markedly higher resolution, greater sensitivity, and significantly faster analysis times. mdpi.com UHPLC systems operate at higher pressures and are highly effective for profiling the complex chemistry of lichen extracts. mdpi.comuchile.cl

For the analysis of this compound and other lichen metabolites, UHPLC is often coupled with DAD and high-resolution mass spectrometry (HRMS). mdpi.commdpi.com In a typical UHPLC method, an Acclaim C18 column is used with a gradient elution program involving an acidified aqueous solution (e.g., 1% formic acid) and acetonitrile. mdpi.comuchile.cl The detection wavelengths are set to monitor multiple compounds, and a full photodiode array (PDA) scan (e.g., 200–800 nm) is recorded to identify compounds by their characteristic UV spectra. mdpi.comuchile.cl In several studies using UHPLC-MS, this compound was identified by its deprotonated molecular ion [M-H]⁻ at approximately m/z 419.06. nih.govmdpi.com

The following table summarizes typical chromatographic conditions used for the analysis of this compound.

TechniqueColumnMobile PhaseFlow RateDetectionReference
HPLCKromasil C18 (250 × 10 mm, 5 µm)Gradient: Methanol / Water (both with 0.1% Trifluoroacetic Acid)2.2 mL/minUV at 254 nm ppjonline.org
UHPLCAcclaim C18 (150 mm × 4.6 mm, 5 µm)Gradient: Acetonitrile / 1% Formic Acid (aqueous)1.0 mL/minPDA (200-800 nm), with specific monitoring at 254, 280, 320 nm mdpi.comuchile.cl

Method Validation for Reproducibility and Accuracy

For quantitative analysis to be reliable, the analytical method must be validated to ensure it is fit for its intended purpose. Method validation is a process that demonstrates that the procedure is accurate, reproducible, and sensitive enough for the analysis of the target analyte. ijrpc.com Validation is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). The key parameters evaluated include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ru.ac.thnih.gov

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of standard solutions of varying concentrations. The linearity is expressed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.000. For example, in HPLC methods for other lichen acids, linearity has been established in ranges such as 1-16 µg/mL or 100-500 µg/mL with high correlation coefficients. ru.ac.th For similar compounds, correlation coefficients from 0.991 to 0.999 are considered acceptable. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically evaluated through recovery studies, where a known amount of pure this compound standard is added (spiked) into a sample matrix. The sample is then analyzed, and the percentage of the spiked amount that is recovered is calculated. For related analytical methods, recovery values are often in the range of 95.5% to 107.3%. ijrpc.comnih.gov

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assesses precision within the same laboratory but on different days, with different analysts, or on different equipment. For validated HPLC methods, the RSD for precision is generally expected to be below 2-3%. ijrpc.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

LOQ: The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. These limits are crucial for analyzing trace amounts of this compound. While specific values for this compound are context-dependent, validated HPLC methods for other lichen substances have reported LODs in the low µg/mL range. ru.ac.th

The following table outlines the typical parameters and acceptance criteria for the validation of a quantitative chromatographic method.

Validation ParameterDescriptionTypical Acceptance CriteriaReference
LinearityDemonstrates a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.99 nih.gov
AccuracyCloseness of the measured value to the true value, assessed by recovery studies.Recovery typically between 95% and 105% ijrpc.comnih.gov
PrecisionAgreement between repeated measurements, expressed as Relative Standard Deviation (RSD).RSD ≤ 2-3% ijrpc.comnih.gov
Limit of Detection (LOD)Lowest concentration that can be detected.Signal-to-Noise ratio of 3:1 ru.ac.th
Limit of Quantification (LOQ)Lowest concentration that can be accurately quantified.Signal-to-Noise ratio of 10:1 ru.ac.th

Mechanistic Investigations of Thamnolic Acid S Biological Activities in Vitro and Preclinical Models

Antimicrobial Research Applications

Scientific investigations have demonstrated that thamnolic acid possesses antimicrobial properties, with studies showing activity against both bacteria and fungi. researchgate.netucm.esmdpi.com The extent of this activity, however, appears to vary depending on the microbial species.

This compound has been evaluated for its antibacterial effects against both Gram-positive and Gram-negative bacteria. The research indicates a differential spectrum of activity, with some bacterial strains showing susceptibility to the compound.

In vitro studies have shown that this compound exhibits inhibitory activity against several Gram-positive bacteria. Notably, it has been reported to be effective against Listeria monocytogenes and Micrococcus luteus, with a minimum inhibitory concentration (MIC) of 200 µg/mL for both. ucm.esmdpi.com Activity has also been observed against Bacillus cereus and Bacillus subtilis, with a reported MIC of 400 µg/mL. ucm.esmdpi.com

Gram-Positive Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Listeria monocytogenes200 ucm.esmdpi.com
Micrococcus luteus200 ucm.esmdpi.com
Bacillus cereus400 ucm.esmdpi.com
Bacillus subtilis400 ucm.esmdpi.com

This compound has also demonstrated activity against certain Gram-negative bacterial strains. Research has indicated its efficacy against Proteus vulgaris with a minimum inhibitory concentration (MIC) of 400 µg/mL. ucm.esmdpi.com Furthermore, studies have shown that while extracts of Usnea florida did not show activity against Enterobacter aerogenes and Yersinia enterocolitica, pure this compound was found to be sensitive against these bacteria. alliedacademies.org

Gram-Negative Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Proteus vulgaris400 ucm.esmdpi.com
Enterobacter aerogenesData Not Available in Search Results alliedacademies.org
Yersinia enterocoliticaData Not Available in Search Results alliedacademies.org

The precise molecular mechanisms underlying the antibacterial activity of this compound are not yet fully elucidated in the available scientific literature. While membrane disruption and inhibition of H+-ATPase are known antibacterial mechanisms of some natural products, direct experimental evidence specifically linking these actions to this compound is limited. scielo.brdokumen.pubmdpi.com Some studies on other lichen-derived substances suggest that they may interfere with membrane stability and disrupt cell division processes. scielo.br For instance, the antibacterial action of diffractic acid, another lichen metabolite, is thought to involve damage to the bacterial cell membrane's protein structure. bibliomed.org However, further research is required to determine if this compound operates through similar or different pathways.

In addition to its antibacterial properties, this compound has been investigated for its potential to inhibit the growth of various fungal species, including both filamentous fungi and yeasts.

This compound has demonstrated a range of antifungal activity. It has shown inhibitory effects against the filamentous fungi Sclerotium rolfsii, with a minimum inhibitory concentration (MIC) of 200 µg/mL. ucm.esmdpi.com Activity against Alternaria alternata and Aspergillus fumigatus has also been reported, with an MIC of 400 µg/mL for both. ucm.esmdpi.com In terms of yeast, this compound has been shown to be active against Candida krusei, with a reported MIC of 400 µg/mL. ucm.esmdpi.com

Fungal/Yeast SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Sclerotium rolfsii200 ucm.esmdpi.com
Alternaria alternata400 ucm.esmdpi.com
Aspergillus fumigatus400 ucm.esmdpi.com
Candida krusei400 ucm.esmdpi.com

Antifungal Activity in Model Organisms

Inhibition of Biofilm Formation in Fungal Pathogens

This compound has been identified as a lichen metabolite with activity against biofilms of the opportunistic fungal pathogen Candida albicans. wikipedia.org While planktonic, or free-floating, C. albicans cells were not susceptible to this compound at concentrations up to 100 µg/ml, the compound has shown effects on the maturation of biofilms. frontiersin.orgresearchgate.net Biofilms are complex, structured communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents and host immune responses.

Research into a panel of lichen-derived polyphenols, including depsides like this compound, has sought to identify compounds capable of disrupting biofilm formation. In these studies, the activity is often measured by the minimum inhibitory concentration required to inhibit biofilm maturation (MMIC) or to eradicate a pre-formed biofilm (MBIC). While specific MMIC₅₀ or MBIC₅₀ values for this compound are not extensively detailed in the available literature, related depsides have been assessed, providing a context for its potential efficacy. For instance, evernic acid demonstrated the ability to both slow biofilm maturation and act on pre-formed biofilms with a 50% minimum biofilm inhibitory concentration (MBIC₅₀) of less than or equal to 12.5 µg/ml. researchgate.net

In comparative cytotoxicity studies, this compound, at a high concentration of 100 µg/ml, induced a relatively low level of growth inhibition (approximately 44%) in human HeLa cells. frontiersin.org This is a noteworthy finding, as an ideal anti-biofilm agent would disrupt the biofilm at concentrations that are not toxic to host cells. The lower cytotoxicity of this compound compared to other tested depsides at this concentration suggests a potentially favorable therapeutic window, though its specific anti-biofilm potency requires further quantitative analysis. frontiersin.org

Table 1: Activity of Selected Lichen Depsides Against Candida albicans Biofilms and HeLa Cells
CompoundActivity on Planktonic Cells (IC₅₀)Anti-Maturation Activity (MMIC₅₀)Anti-Biofilm Activity (MBIC₅₀)HeLa Cell Growth Inhibition (at 100 µg/ml)Reference
This compound> 100 µg/mlData not availableData not available~44% frontiersin.org
Evernic Acid> 100 µg/ml≤12.5 µg/ml≤12.5 µg/ml>70% frontiersin.orgresearchgate.net
Squamatic Acid> 100 µg/mlData not availableData not available~44% frontiersin.org

Antiprotozoal Research

The investigation of this compound for antiprotozoal properties is an area with limited specific findings in the scientific literature. Some studies have examined crude extracts of lichens known to contain this compound, such as Usnea florida. For instance, dichloromethane (B109758) and methanol (B129727) extracts of U. florida were reported to have confirmed antiprotozoal activity. lekovitesirovine.rs However, other research evaluating extracts from the same lichen species against various protozoa did not find any significant antimicrobial activity. researchgate.net

Antioxidant and Radical Scavenging Studies

Assessment of Radical Scavenging Potency (e.g., DPPH, ABTS, Nitric Oxide)

This compound has demonstrated significant antioxidant and radical scavenging capabilities in various in vitro assays. Its efficacy has been particularly noted in its ability to quench free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and nitric oxide (NO). researchgate.net

In a comparative study of seven lichen-derived phenolic substances, this compound was identified as the most active antioxidant. researchgate.net Its antiradical activity against DPPH and ABTS was found to be comparable to that of the flavonoid antioxidant dihydroquercetin (DHQ), which was used as a reference compound. researchgate.net Furthermore, this compound displayed particularly high activity against nitric oxide radicals, with a scavenging capacity 1.6 to 1.7 times greater than that of DHQ. researchgate.net In other studies, methanol extracts of Thamnolia vermicularis, a lichen in which this compound is a major secondary metabolite, showed strong DPPH free radical scavenging activity that was comparable to the synthetic antioxidant Butylated Hydroxyanisole (BHA) across various concentrations. wikipedia.org

Table 2: Comparative Radical Scavenging Activity of this compound
RadicalThis compound Activity vs. StandardStandard CompoundReference
DPPHComparableDihydroquercetin (DHQ) researchgate.net
ABTSComparableDihydroquercetin (DHQ) researchgate.net
Nitric Oxide (NO)1.6-1.7 times greaterDihydroquercetin (DHQ) researchgate.net
DPPHComparableButylated Hydroxyanisole (BHA) wikipedia.org

Modulation of Lipid Peroxidation in Cellular Systems

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to oxidative damage and the formation of harmful byproducts like malondialdehyde (MDA). wikipedia.orgnih.gov The ability of an antioxidant to inhibit lipid peroxidation is a crucial indicator of its protective potential. This compound has been shown to effectively suppress lipid peroxidation. researchgate.net

In studies utilizing extracts from the lichen Thamnolia vermicularis, which is rich in this compound, significant inhibition of linoleic acid oxidation was observed. wikipedia.org At a concentration of 2.0 mg/ml, the methanol extract of this lichen inhibited lipid peroxidation by 67%. wikipedia.org This demonstrates a potent ability to protect lipids from oxidative degradation. The measurement of thiobarbituric acid reactive substances (TBARS) is a common method to quantify lipid peroxidation by detecting MDA. nih.govnih.govspringernature.com Research has indicated that among several lichen substances studied, this compound was one of the compounds capable of suppressing lipid peroxidation, suggesting its potential to mitigate oxidative damage in cellular systems. researchgate.net

Correlation between Structure and Antioxidant Capacity

The notable antioxidant activity of this compound is intrinsically linked to its specific chemical structure. As a β-orcinol depside, its molecular architecture features several functional groups that contribute to its radical scavenging potential. researchgate.netmdpi.com

A key structural feature of this compound is its m-depside linkage, which distinguishes it from structurally similar p-depsides like squamatic acid. Research suggests this m-depside structure contributes to its superior antioxidant activity. researchgate.net this compound possesses two phenolic rings with multiple hydroxyl (-OH) and carboxyl (-COOH) groups, as well as a formyl (aldehyde) group on one of the rings. The presence and position of these electron-donating substituents are critical. researchgate.net Theoretical and experimental studies on phenolic acids have shown that features that enhance the stability of the resulting radical, such as extended delocalization and intramolecular hydrogen bonds, improve antioxidant capacity. nih.gov In this compound, the aldehyde group and the specific arrangement of hydroxyl groups on the phenolic rings likely enhance its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. This structural configuration makes this compound a more potent antioxidant compared to other related lichen compounds that lack these specific features. researchgate.net

Antiproliferative Effects in Cellular Models

The antiproliferative activity of this compound has been explored in various cancer cell models, though the results have been varied. Early research indicated that this compound exhibited weak antiproliferative activity against prostate cancer cells, with a 50% inhibitory concentration (IC₅₀) value greater than 200 µM. researchgate.net

More recent and comprehensive reviews have provided context by examining structurally related compounds. For example, squamatic acid, a β-orcinol depside that is structurally very similar to this compound, showed good cytotoxic activity against the human epithelial carcinoma cell line HeLa S3, with a reported IC₅₀ value of 361 µmol/L. mdpi.com The activity of lichen metabolites is often cell-line dependent. For instance, other depsidones have shown potent activity against various cell lines, including human colon carcinoma (LS174), lung carcinoma (A549), and breast cancer (MCF-7) cells. mdpi.com

While extensive data on the antiproliferative effects of purified this compound across a wide panel of cancer cell lines is limited in the available literature, the activity of its structural analogues suggests that this class of compounds holds potential. Further investigation is required to fully characterize the antiproliferative profile of this compound and the mechanisms underlying its effects.

Table 3: Antiproliferative and Cytotoxic Activity of this compound and a Related Compound
CompoundCell LineCell TypeActivity (IC₅₀)Reference
This compoundProstate Cancer CellsProstate Carcinoma> 200 µM researchgate.net
Squamatic AcidHeLa S3Human Epithelial Carcinoma361 µmol/L mdpi.com

Investigations in Various Cancer Cell Lines (e.g., Prostate Cancer, Human Epithelial Carcinoma)

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. Studies have demonstrated its ability to inhibit the proliferation of these cells, with varying degrees of potency depending on the cell type.

One notable investigation focused on its effect on a human epithelial carcinoma cell line, HeLa S3. In this study, this compound exhibited good cytotoxic activity, with a reported half-maximal inhibitory concentration (IC₅₀) of 361 μmol/L. nih.govmdpi.com Further supporting this, various extracts from the lichen Thamnolia vermicularis var. subuliformis, known to contain this compound, also demonstrated cytotoxic effects against HeLa cells. researchgate.netresearchgate.net

In the context of prostate cancer, the antiproliferative activity of this compound has also been assessed. Research indicates that it possesses weak activity against prostate cancer cells, with a reported IC₅₀ value greater than 200 µM. mdpi.com While related compounds isolated from the same lichen have shown more pronounced inhibitory effects on prostate cancer cells, the specific activity of purified this compound appears to be modest in this particular cell line. mdpi.comresearcher.life

Cell LineCancer TypeReported IC₅₀ ValueSource
HeLa S3Human Epithelial Carcinoma361 μmol/L nih.govmdpi.com
Prostate Cancer CellsProstate Cancer> 200 µM mdpi.com

Studies on Cell Cycle Modulation and Apoptosis Induction

A comprehensive review of the available scientific literature reveals a lack of specific studies detailing the direct effects of isolated this compound on cell cycle progression and the induction of apoptosis in cancer cells. While the broader category of lichen secondary metabolites and various crude lichen extracts have been shown to influence these critical cellular processes, the precise mechanisms for this compound itself remain largely uncharacterized. univ-ovidius.rolekovitesirovine.rsresearchgate.net Therefore, specific phases of cell cycle arrest or the activation of apoptotic pathways, such as caspase activation or PARP cleavage, have not been definitively attributed to the action of purified this compound in published research.

Interactions with Intracellular Targets (e.g., DNA Binding, Enzyme Modulation)

Investigations into the specific intracellular targets of this compound have provided insights into its potential mechanisms of action, with a particular focus on enzyme modulation.

Molecular docking studies have explored the interaction of this compound with key enzymes involved in inflammatory and disease processes. nih.govresearchgate.net One significant finding is its potential to interact with arachidonate (B1239269) 5-lipoxygenase (5-LOX), a crucial enzyme in the biosynthesis of leukotrienes. nih.govresearchgate.net In silico analyses demonstrated that this compound exhibits a significant binding affinity for the catalytic pocket of the 5-LOX enzyme. nih.govresearchgate.net The interaction is stabilized by a network of molecular bonds, including hydrogen bonds with the amino acid residue HIS372 and hydrophobic interactions with residues such as LEU368, ILE406, and PHE414. nih.gov This binding within the enzyme's active site suggests a plausible mechanism for the modulation of its catalytic activity. nih.gov

Currently, there is no direct scientific evidence to suggest that this compound interacts with or binds to DNA.

Intracellular TargetType of StudyKey FindingsSource
Arachidonate 5-lipoxygenase (5-LOX)Molecular Docking (In Silico)Significant binding affinity to the catalytic pocket. Interactions involve hydrogen bonds (HIS372) and hydrophobic interactions (LEU368, ILE406, PHE414). nih.govresearchgate.net

Ecological and Environmental Significance of Thamnolic Acid

Role in Lichen Adaptation to Environmental Stressors

Lichens, known for colonizing harsh environments, rely on a suite of secondary metabolites for survival. Thamnolic acid is instrumental in their adaptation to specific environmental challenges, particularly acidic conditions.

This compound is a key factor in enabling certain lichen species to thrive on acidic substrates. frontiersin.orgresearchgate.net Research has demonstrated that lichen acids with a lower constant of dissociation (pKa) can confer higher acidity tolerance. frontiersin.orgresearchgate.net this compound, along with compounds like fumarprotocetraric and perlatolic acids, has a low pKa1 value, which is directly correlated with high acidity tolerance in the lichens that produce them. scilit.comcdnsciencepub.comoup.commdpi.com For instance, one study noted that this compound's pKa1 of 2.8 may provide a selective advantage to lichens in environments experiencing increased acid rain. researchgate.net

This chemical property helps shape the ecological preferences of lichens for specific pH conditions. researchgate.net Consequently, a higher proportion of lichen species containing this compound can be found on acidic substrates, such as the bark of coniferous trees. frontiersin.org While soil pH alone may not exclusively determine the production of secondary metabolites, the presence of compounds like this compound is a significant factor in a lichen's ability to tolerate acidic substrata. researchgate.netcdnsciencepub.com

Table 1: Properties of Lichen Acids Conferring Acidity Tolerance

Lichen AcidChemical ClassKey PropertyEcological Implication
This compoundβ-Orcinol meta-depsideLow pKa1 value (2.8)Enhances tolerance to acidic substrates and acid rain. frontiersin.orgresearchgate.netscilit.com
Fumarprotocetraric acidDepsidoneLow pKa1 valueIncreases tolerance for acidic substrates. frontiersin.orgcdnsciencepub.com
Perlatolic acidOrcinol (B57675) depsideLow pKa1 valueContributes to higher acidity tolerance in lichens. frontiersin.orgresearchgate.net

Lichen secondary metabolites are known to play a role in mediating the interaction with metals, which can involve chelation, uptake, or avoidance. researchgate.neturan.ru These compounds can create anionic sites on the cell wall where metal cations bind, and they may influence a lichen's preference for certain substrates, thereby affecting its exposure to heavy metals. uran.ruresearchgate.net Some lichen acids, such as norstictic and stictic acids, are noted for their ability to bind metals like copper and iron or to be more prevalent in lichens that avoid excessive metal accumulation. frontiersin.orgresearchgate.net

However, current research has not specifically detailed the direct role of this compound in the accumulation or tolerance of heavy metals in lichen thalli. While the general function of "lichen acids" in metal interaction is established, the specific contribution of this compound remains an area for further investigation. uran.ru

Contribution to Acidity Tolerance in Lichen Species

Allelochemical Interactions and Interspecies Dynamics

This compound functions as an allelochemical, a compound that influences the growth and development of neighboring organisms. themeaningofwater.comresearchgate.netnih.gov This activity is a critical component of a lichen's strategy to manage competition and shape its immediate habitat.

Lichen secondary metabolites, including this compound, can inhibit the growth of competing plants and other lichens. themeaningofwater.comresearchgate.netscience.gov Studies have investigated the allelopathic effects of lichen extracts containing a mixture of compounds on the development of bryophytes. For example, extracts from lichens containing this compound, alongside other substances like usnic acid, atranorin (B1665829), and protocetraric acid, were tested on the moss Physcomitrella patens. researchgate.netnih.govresearchgate.net While these experiments demonstrated that lichen extracts can inhibit the growth of moss protonemata and the development of gametophores, the effects were often attributed to the mixture of compounds, with usnic acid frequently showing a strong impact. researchgate.netresearchgate.net The precise, isolated effect of this compound in these complex interactions is not fully elucidated, but it is recognized as a component of the allelochemical arsenal (B13267) that lichens use to reduce competition from other plants in their vicinity. themeaningofwater.com

Table 2: Research on Allelopathic Effects of Lichen Extracts Containing this compound

Lichen Source(s)Other Major Compounds in ExtractTarget OrganismObserved Effect
Various lichens including Usnea florida, Cladonia squamosaUsnic acid, protocetraric acid, atranorin, lecanoric acid, nortistic acidMoss (Physcomitrella patens)Extracts inhibited protonemata growth and gametophore development. researchgate.netscience.govresearchgate.net

This compound exhibits significant antimicrobial properties that allow it to influence the microbial communities in its habitat. researchgate.net It has demonstrated both antibacterial and antifungal activities against a range of microorganisms. alliedacademies.org In one study, pure this compound was shown to have antifungal effects against Alternaria alternata and Sclerotium rolfsii, even when the crude lichen extract did not show strong activity against filamentous fungi. alliedacademies.org

Furthermore, this compound has been found to be effective against the biofilm formation of the pathogenic yeast Candida albicans. frontiersin.org It produces a significant anti-maturation effect, inhibiting the development of the biofilm. frontiersin.orgnih.gov Its activity against various bacteria and its antituberculosis potential have also been documented. alliedacademies.org This broad spectrum of antimicrobial action suggests that this compound plays a vital role in defending the lichen against pathogens and managing the microbial composition of its ecosystem. researchgate.netalliedacademies.org

Table 3: Documented Antimicrobial Activity of this compound

Target MicroorganismTypeActivity MetricResult
Candida albicansYeastIC50 (Anti-maturation)30 µM after 48h. frontiersin.org
Alternaria alternataFungusMICAntifungal effect observed. alliedacademies.org
Sclerotium rolfsiiFungusMICAntifungal effect observed. alliedacademies.org
Mycobacterium tuberculosis H37RvBacteriaMIC250 µg/ml. alliedacademies.org

Effects on Neighboring Bryophytes and Other Plant Systems

Photoprotective Mechanisms

Lichens inhabiting sun-exposed environments produce secondary metabolites that act as UV filters to protect the photosynthetic partner (photobiont) from damaging radiation. frontiersin.orgnih.govscielo.org this compound contributes to this photoprotective strategy, particularly against UVA radiation. scielo.org A photochemical analysis of lichen compounds from the high-altitude Venezuelan Andes found that this compound, a β-orcinol meta-depside, exhibited higher absorbance in the UVA region compared to other compound classes like depsidones. scielo.org While other compounds such as usnic acid may also provide significant photoprotection, the specific absorbance profile of this compound makes it an important part of the lichen's defense against the full spectrum of solar radiation encountered in extreme environments. scielo.orgucv.ve

Table 4: UV Absorbance Characteristics of this compound

UV RangeAbsorbance CharacteristicReference
UVAShowed higher absorbance compared to depsidones and some other depsides. scielo.org
UVC/UVB (220, 260, 280 nm)Showed lower absorbance values (ε) compared to compounds like usnic and didymic acids. scielo.org

Chemical Compounds Mentioned

Structure Activity Relationship Sar Studies of Thamnolic Acid and Its Analogs

Correlating Structural Modifications with Antimicrobial Potency

Thamnolic acid has demonstrated notable antimicrobial properties, with research pointing to its efficacy against a range of pathogens, including drug-resistant strains. SAR studies, primarily through comparative analysis with its analogs, have begun to shed light on the structural features governing this activity.

Pure this compound has been shown to be effective against several bacteria and fungi. One study found it inhibited the growth of Gram-positive bacteria such as Bacillus cereus, Listeria monocytogenes, and Micrococcus luteus, as well as the Gram-negative Proteus vulgaris, with minimum inhibitory concentrations (MICs) of 200-400 µg/mL. researchgate.net Interestingly, pure this compound was active against Enterobacter aerogenes, Enterococcus faecalis, and Yersinia enterocolitica, whereas crude lichen extracts containing the compound were not, suggesting the importance of concentration for its effect. researchgate.netalliedacademies.org The compound also exhibited antifungal activity against Alternaria alternata and Sclerotium rolfsii. researchgate.netalliedacademies.org A significant finding is its activity against the drug-resistant Mycobacterium tuberculosis H37Rv strain, with a reported MIC value of 250 µg/mL. researchgate.net

MicroorganismTypeMIC (µg/mL)Reference
Listeria monocytogenesGram-positive Bacteria200 researchgate.net
Micrococcus luteusGram-positive Bacteria200 researchgate.net
Bacillus cereusGram-positive Bacteria400 researchgate.net
Proteus vulgarisGram-negative Bacteria400 researchgate.net
Candida kruseiYeast400 researchgate.net
Sclerotium rolfsiiFungus200 researchgate.netalliedacademies.org
Alternaria alternataFungus400 researchgate.netalliedacademies.org
Mycobacterium tuberculosis H37RvAcid-fast Bacteria250 researchgate.net

Elucidating Structural Determinants for Antioxidant Activity

This compound is recognized as a potent antioxidant, and its chemical structure contains several features that contribute to this activity. The antioxidant capacity of phenolic compounds is heavily dependent on the number and position of hydroxyl (-OH) groups on the aromatic rings, as these groups can donate a hydrogen atom to neutralize free radicals.

In a comparative study of seven secondary metabolites from Cladonia lichens, this compound, with its characteristic m-depside structure, was identified as the most active antioxidant against various radicals. mdpi.com Its superior activity was attributed to specific structural elements that distinguish it from other related depsides. Notably, the presence of an aldehyde group (-CHO) at the C-3′ position and additional hydroxyl groups are thought to enhance its radical-scavenging capabilities. mdpi.com

The comparison with squamatic acid is particularly revealing. This compound differs from squamatic acid by the position of substituents on the B-ring and, crucially, by possessing an aldehyde group at C-3′ and a second hydroxyl group at C-4′. mdpi.com These features are believed to be key contributors to the enhanced antioxidant properties of this compound. The aldehyde group, being an electron-withdrawing group, can influence the electronic properties of the aromatic system and the bond dissociation energy of the phenolic hydroxyl groups, potentially making hydrogen donation more favorable. Research indicates that this compound is highly effective at reducing ferric ions and quenching various radicals, aligning with its structural advantages. mdpi.com

Analyzing Chemical Features Influencing Antiproliferative Effects

The potential of this compound and its analogs to inhibit the growth of cancer cells has been explored, with SAR analyses providing initial insights into the chemical features that govern this activity. Research suggests that while this compound itself may have modest effects, specific modifications to its structure or the structures of its close relatives can lead to significant antiproliferative potency.

Studies on prostate cancer cell lines reported that this compound exhibited weak antiproliferative activity, with an IC50 value greater than 200 µM. researchgate.net However, other research has noted that compounds from the β-orcinol depside family, including thamnolic, baeomycesic, and barbatinic acids, possess antiproliferative effects against various human tumor cell lines. ingentaconnect.com

The influence of specific functional groups is highlighted by comparing this compound to its analogs. For instance, vermicularin and a decarboxylated derivative of baeomycesic acid, which are structurally similar to this compound but lack certain groups like the C-3' aldehyde, showed growth inhibitory effects on prostate cancer cells with IG50 values of 70.06 µmol/mL and 79.37 µmol/mL, respectively. mdpi.com This suggests that the presence or absence of the aldehyde and carboxylic acid moieties can significantly modulate antiproliferative activity. Furthermore, a novel derivative, thamnoliadepside A, isolated alongside this compound, was found to inhibit the growth of prostate cancer cells, indicating that even subtle variations on the depside scaffold can impact biological function. nih.govthieme-connect.com

CompoundCell LineActivity MetricValue (µM)Reference
This compoundProstate CancerIC50>200 researchgate.net
VermicularinProstate CancerIG5070.06 mdpi.com
Decarboxybaeomycesic AcidProstate CancerIG5079.37 mdpi.com
Baeomycesic AcidHeLa (cervical cancer)IC50~99 (361 µmol/L) mdpi.com

Comparative Analysis with Structurally Related Lichen Depsides (e.g., Squamatic Acid, Baeomycesic Acid)

Comparing this compound with its close structural relatives, squamatic acid and baeomycesic acid, is essential for understanding its SAR. All three are β-orcinol depsides, but they differ in the substitution patterns on their aromatic rings, which leads to variations in their biological activities.

Structure: this compound is a meta-depside. Squamatic acid is an ortho-depside and lacks the C-3' aldehyde and C-4' hydroxyl groups found in this compound. Baeomycesic acid is also an ortho-depside and features a C-3' aldehyde group but lacks the additional hydroxyl groups present in this compound.

Antimicrobial Activity: All three compounds exhibit antimicrobial properties. Squamatic and baeomycesic acids have shown efficacy in inhibiting methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com In a comparative study against plant pathogens, all three depsides displayed a narrow antifungal spectrum, indicating a shared mechanism related to their common β-orcinol core. ppjonline.org

Antioxidant Activity: this compound is a significantly more potent antioxidant than squamatic acid. mdpi.com This superior activity is directly linked to its unique structural features: the m-depside linkage and the presence of both an aldehyde group and an extra hydroxyl group on the B-ring, which are absent in squamatic acid. mdpi.com

Antiproliferative Activity: The antiproliferative effects vary among these depsides. Baeomycesic acid demonstrated cytotoxic activity against the HeLa human epithelial carcinoma cell line with an IC50 value of approximately 99 µM (reported as 361 µmol/L). mdpi.com In contrast, this compound's activity against prostate cancer cells was weak (IC50 > 200 µM). researchgate.net Studies on extracts rich in baeomycesic and squamatic acids also confirmed cytotoxic potential against HeLa cells. This suggests that the ortho-depside structure of baeomycesic and squamatic acids, perhaps in combination with the aldehyde group in baeomycesic acid, may be more favorable for antiproliferative effects than the meta-depside structure of this compound.

CompoundAntimicrobial ActivityAntioxidant ActivityAntiproliferative Activity
This compoundActive against various bacteria (including M. tuberculosis) and fungi; narrow spectrum against plant pathogens. researchgate.netppjonline.orgVery high; considered the most potent among several tested lichen depsides. mdpi.comWeak against prostate cancer cells (IC50 > 200 µM). researchgate.net
Squamatic AcidActive against MRSA; narrow spectrum against plant pathogens. ppjonline.orgmdpi.comLower than this compound. mdpi.comCytotoxic effects noted in extracts; its decarboxylated form is active against prostate cancer cells. mdpi.com
Baeomycesic AcidActive against MRSA; narrow spectrum against plant pathogens. ppjonline.orgmdpi.comModerate.Active against HeLa cells (~99 µM); reported to have antiproliferative effects. mdpi.comingentaconnect.com

Current Research Challenges and Future Directions

Elucidation of Complete Biosynthetic Gene Clusters for Enhanced Production

A major obstacle in the large-scale production of thamnolic acid is the incomplete understanding of its biosynthesis at the genetic level. While it is known to be synthesized via the acetyl-polymalonate pathway, the specific polyketide synthase (PKS) genes and the entire biosynthetic gene cluster (BGC) responsible for its formation have not been fully characterized. nih.govnih.gov The genomes of lichen-forming fungi contain a vast number of BGCs, many of which are silent or poorly expressed under standard laboratory conditions. nih.govmdpi.com Identifying and characterizing the specific BGC for this compound is a critical first step towards its heterologous expression in more easily culturable microbial hosts.

Future research will likely focus on a combination of genomics, transcriptomics, and metabolomics to pinpoint the relevant BGC. researchgate.net Techniques such as correlating gene expression levels with metabolite production can provide circumstantial evidence for linking specific genes to this compound biosynthesis. nih.gov Once identified, the complete BGC can be engineered into a suitable host, such as a fast-growing fungus or bacterium, to enable controlled and enhanced production, overcoming the limitations of slow lichen growth and low biomass availability. nih.govresearchgate.net

Exploration of Underexplored Biological Activities in Controlled Environments

The full spectrum of this compound's biological activities remains largely unexplored. While some studies have touched upon its antimicrobial properties, a comprehensive investigation into its potential against a wider range of pathogens, including clinically relevant resistant strains, is warranted. mdpi.commdpi.com Moreover, other potential bioactivities, such as antiviral, anti-inflammatory, and antioxidant effects, have not been systematically evaluated in controlled experimental settings. mdpi.comresearchgate.netresearchgate.net

Future research should focus on systematic screening of this compound against diverse biological targets. This includes testing its efficacy against a broad panel of bacteria and fungi, as well as various viruses. mdpi.commdpi.com Investigating its anti-inflammatory properties could involve cellular assays measuring the inhibition of pro-inflammatory cytokines and enzymes. mdpi.com Similarly, its antioxidant potential can be quantified using various in vitro assays. researchgate.net Such controlled studies are crucial for identifying novel and potent biological activities of this compound, expanding its potential applications.

Advanced Methodologies for In Situ Quantification and Localization within Thalli

Understanding the precise location and concentration of this compound within the lichen thallus is crucial for comprehending its ecological role and for optimizing extraction methods. Traditional methods often involve the extraction of the entire thallus, which does not provide spatial information. researchgate.net Recent advancements in analytical techniques are beginning to address this challenge, but more refined methodologies are needed.

A key future direction is the application of imaging mass spectrometry techniques, such as Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, to visualize the distribution of this compound directly on lichen sections. researchgate.netresearchgate.net These methods can provide detailed molecular maps, revealing whether the compound is concentrated in specific tissues like the cortex or medulla. researchgate.netsci-hub.se Furthermore, the development of in situ quantification methods, possibly using techniques like Direct Analysis in Real Time (DART) mass spectrometry, would allow for rapid and non-destructive analysis of this compound content in living lichens. researchgate.net

Sustainable Bioproduction Strategies for this compound

The slow growth of lichens and the often low concentrations of secondary metabolites make their large-scale harvesting from nature unsustainable and economically unviable. nih.govresearchgate.netjscimedcentral.com Therefore, developing sustainable bioproduction strategies for this compound is a critical research challenge.

One promising approach is the use of immobilized cell cultures of the lichen mycobiont (the fungal partner). jscimedcentral.comsemanticscholar.orgresearchgate.net This technique has shown potential for the production of other lichen compounds and could be adapted for this compound. researchgate.net Another key strategy is the heterologous expression of the identified biosynthetic gene cluster in a microbial host, as mentioned earlier. researchgate.netmdpi.com This would allow for fermentation-based production in bioreactors, offering a scalable and sustainable alternative to extraction from wild lichens. usf.edu Research into optimizing culture conditions, including nutrient media and elicitors, will be essential to maximize yields from both mycobiont cultures and heterologous expression systems. sci-hub.se

Q & A

Q. How is thamnolic acid reliably identified in lichen specimens, and what analytical methods are recommended for verification?

Thin-layer chromatography (TLC) is the standard method for detecting this compound in lichen samples. Protocols involve solvent extraction (e.g., acetone or methanol), spotting on silica plates, and development in solvents like toluene:dioxane:acetic acid (90:25:4). This compound is identified via UV fluorescence and specific reagent reactions (e.g., Pd+ orange, K+ yellow→orange) . Cross-validation with high-performance liquid chromatography (HPLC) or mass spectrometry (MS) is advised for ambiguous results. Include a reference table of Rf values and reagent responses for common lichen acids (e.g., squamatic vs. This compound) .

Q. What are the key steps for isolating this compound from lichen matrices while minimizing degradation?

Isolation requires cold extraction to preserve labile compounds. Grind lichen thalli in liquid nitrogen, extract with chilled methanol, and filter under reduced pressure. Column chromatography (e.g., Sephadex LH-20) with gradient elution (water→methanol) separates this compound from phenolic impurities. Monitor purity via TLC and nuclear magnetic resonance (NMR) spectroscopy. Document yield percentages and degradation rates under varying pH/temperature conditions .

Advanced Research Questions

Q. How can contradictions between chemotype data and molecular phylogenies in Thamnolia species be resolved?

Studies reveal that this compound chemotypes (e.g., in Thamnolia vermicularis) do not align with monophyletic lineages, suggesting horizontal gene transfer, incomplete lineage sorting, or convergent evolution . To resolve this, combine multi-locus sequencing (ITS, RPB1, mtSSU) with metabolomic profiling. Use Bayesian concordance analysis to assess gene tree conflicts and test for ancestral character state reconstruction of chemotypes. Publish raw phylogenetic trees and chemotype distribution maps to enable meta-analyses .

Q. What experimental designs are optimal for studying this compound’s ecological roles in lichen symbiosis?

Design controlled microcosm experiments with axenic cultures of mycobionts and photobionts. Varying this compound concentrations (0–100 µM), measure:

  • Photobiont growth rates (chlorophyll fluorescence).
  • Mycobiont stress responses (ROS levels via DCFH-DA assay).
  • Symbiosis stability (hyphal penetration depth using confocal microscopy). Include a table comparing symbiotic efficiency metrics across treatments. Replicate studies across lichen lineages (e.g., Cladonia vs. Thamnolia) to assess compound specificity .

Q. How should researchers address methodological flaws in historical studies on this compound’s bioactivity?

Many early studies lack controls for lichen-associated microbial metabolites. Redesign assays using purified this compound (≥95% purity via HPLC) and include:

  • Negative controls (solvent-only).
  • Positive controls (e.g., ascorbic acid for antioxidant assays).
  • Cell viability assays (MTT/XTT) to rule out cytotoxicity. Reanalyze dose-response curves with nonlinear regression models and report EC50/IC50 values with 95% confidence intervals .

Data Presentation and Reproducibility Guidelines

Q. What are the best practices for presenting this compound data in publications?

  • Tables: Use Roman numerals for table titles. Include columns for sample ID, extraction yield (%), Rf values, and statistical significance (e.g., p-values from ANOVA). Place raw data in supplementary materials .
  • Figures: Provide high-resolution chromatograms (1200 dpi) with labeled peaks. For phylogenetic trees, annotate nodes with bootstrap values and chemotype symbols .
  • Methods: Specify equipment models (e.g., Shimadzu HPLC LC-20AT) and software (e.g., MEGA-X for phylogenetics) .

Q. How can researchers ensure reproducibility in this compound studies?

  • Deposit voucher specimens in herbaria (e.g., BG, NY) with accession numbers.
  • Share NMR/MS spectra in public repositories (e.g., GNPS, MetaboLights).
  • Publish detailed protocols on protocols.io , including troubleshooting steps for common issues (e.g., TLC smearing due to humidity) .

Ethical and Collaborative Considerations

Q. What ethical guidelines apply when collecting lichen specimens for this compound research?

Follow the Nagoya Protocol for genetic resources. Obtain permits for protected areas (e.g., CITES Appendix II species). Acknowledge indigenous knowledge in studies involving traditional lichen uses .

Q. How can interdisciplinary teams optimize this compound research workflows?

Assign roles: chemists (extraction/analysis), microbiologists (symbiosis assays), and bioinformaticians (phylogenetics). Use project management tools (e.g., Trello) to track milestones. Hold biweekly data review meetings to align interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.